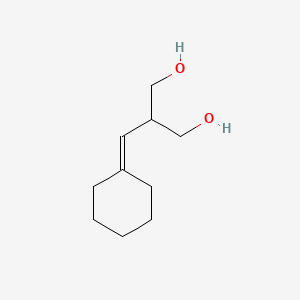![molecular formula C15H18N2 B14438375 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole CAS No. 78623-48-0](/img/structure/B14438375.png)
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a 3-ethenylphenylmethyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The 3-ethenylphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with 3-ethenylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with cellular membranes and proteins, disrupting their function and leading to antimicrobial and anticancer effects.
相似化合物的比较
1-[(3-Ethenylphenyl)methyl]-2-methyl-4-ethyl-1H-imidazole: Similar structure but with reversed positions of the ethyl and methyl groups.
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-phenyl-1H-imidazole: Contains a phenyl group instead of a methyl group at position 4.
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-chloro-1H-imidazole: Contains a chloro group instead of a methyl group at position 4.
Uniqueness: 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties
属性
CAS 编号 |
78623-48-0 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
1-[(3-ethenylphenyl)methyl]-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C15H18N2/c1-4-13-7-6-8-14(9-13)11-17-10-12(3)16-15(17)5-2/h4,6-10H,1,5,11H2,2-3H3 |
InChI 键 |
KYLWEWRUSOCGTG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CN1CC2=CC(=CC=C2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


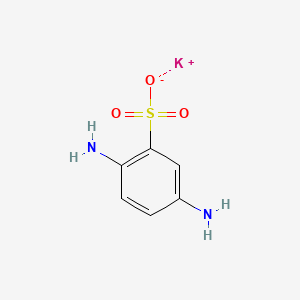
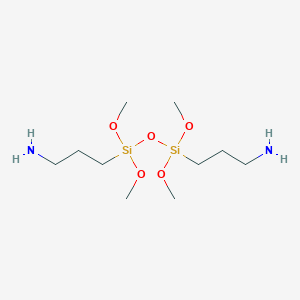
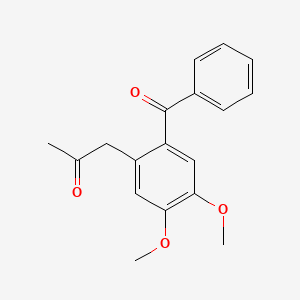
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
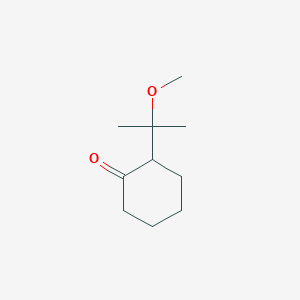
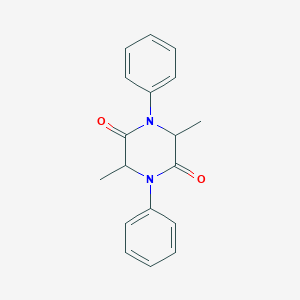
![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
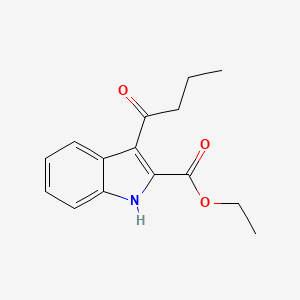
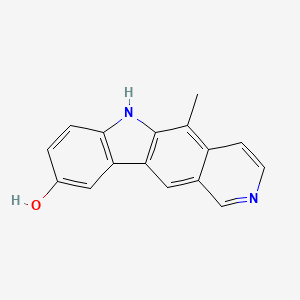
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
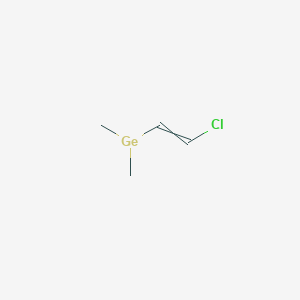
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
